molecular formula C19H23N7 B4547772 6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine

Cat. No.: B4547772
M. Wt: 349.4 g/mol
InChI Key: MZJPHJZGOMHMCQ-UHFFFAOYSA-N
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Description

6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazine ring, a naphthalene moiety, and a piperazine derivative, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine typically involves multiple steps, starting with the preparation of the triazine core. One common method involves the reaction of cyanuric chloride with naphthylamine under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-methylpiperazine in the presence of a suitable base to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent reaction conditions is crucial to minimize impurities and maximize the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can introduce various functional groups onto the triazine ring or the naphthalene moiety .

Scientific Research Applications

6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(4-methylpiperazin-1-yl)methyl]-N-(naphthalen-1-yl)-1,3,5-triazine-2,4-diamine is unique due to its specific combination of a triazine ring, naphthalene moiety, and piperazine derivative. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-[(4-methylpiperazin-1-yl)methyl]-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7/c1-25-9-11-26(12-10-25)13-17-22-18(20)24-19(23-17)21-16-8-4-6-14-5-2-3-7-15(14)16/h2-8H,9-13H2,1H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJPHJZGOMHMCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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